N-Acetyllactosamine heptaacetate 98
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Overview
Description
N-Acetyllactosamine heptaacetate 98 is a highly modified derivative of N-acetyllactosamine, an important disaccharide consisting of galactose and N-acetylglucosamine. This compound is key in various biological recognition processes and is widely used in scientific research .
Preparation Methods
N-Acetyllactosamine heptaacetate 98 can be synthesized from N-acetyllactosamine through acetylation. The synthetic route involves the reaction of N-acetyllactosamine with acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP) as catalysts. The reaction is typically carried out at room temperature for about 15 hours . Industrial production methods may vary, but they generally follow similar principles of acetylation.
Chemical Reactions Analysis
N-Acetyllactosamine heptaacetate 98 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl groups, leading to the formation of different products.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acetic anhydride, pyridine, and DMAP. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Acetyllactosamine heptaacetate 98 is utilized in various scientific research applications, including:
Chemistry: It is used to study the specificity and kinetics of enzymes involved in glycosylation processes.
Biology: This compound is used to investigate the roles of glycoproteins in cellular recognition and signaling.
Medicine: Research on this compound contributes to understanding the mechanisms of diseases related to glycosylation abnormalities.
Industry: It is used in the development of synthetic strategies for oligosaccharides and glycoconjugates, advancing the field of glycoscience
Mechanism of Action
The mechanism of action of N-acetyllactosamine heptaacetate 98 involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form glycoproteins. This process is crucial for various biological functions, including cell-cell communication and immune response .
Comparison with Similar Compounds
N-Acetyllactosamine heptaacetate 98 is unique due to its high degree of acetylation, which enhances its stability and reactivity. Similar compounds include:
N-Acetyllactosamine: The parent compound, which is less acetylated and has different reactivity.
Lactose: A disaccharide consisting of galactose and glucose, used in similar glycosylation studies but with different properties.
N-Acetylglucosamine: A monosaccharide that is a component of N-acetyllactosamine, used in various biochemical studies
This compound stands out due to its specific modifications, making it a valuable tool in glycoscience research.
Properties
Molecular Formula |
C28H39NO18 |
---|---|
Molecular Weight |
677.6 g/mol |
IUPAC Name |
[5-acetamido-4,6-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30) |
InChI Key |
XKTWMUHXXMTTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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